Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with 2-aminopyrazine under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts such as iodine can be used to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring, known for its diverse biological activities.
Uniqueness: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific electronic properties and reactivity profile, which make it particularly useful in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABYVXORFBBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474342 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-52-8 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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